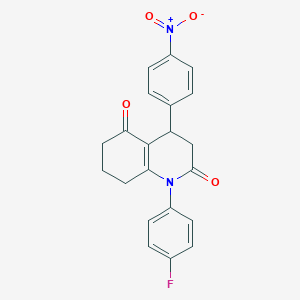
1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that features both fluorine and nitro functional groups attached to a quinolinedione core
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolinedione core, followed by the introduction of the fluorine and nitro groups through electrophilic aromatic substitution reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine and nitro groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-FLUOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE exerts its effects involves interactions with specific molecular targets and pathways. The fluorine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of the application.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-FLUOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE stands out due to its unique combination of fluorine and nitro groups attached to a quinolinedione core. Similar compounds include:
- 1-(4-CHLOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
- 1-(4-BROMOPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE These compounds share a similar core structure but differ in the substituents attached to the phenyl rings, which can significantly influence their chemical properties and applications.
Properties
Molecular Formula |
C21H17FN2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H17FN2O4/c22-14-6-10-15(11-7-14)23-18-2-1-3-19(25)21(18)17(12-20(23)26)13-4-8-16(9-5-13)24(27)28/h4-11,17H,1-3,12H2 |
InChI Key |
PICMZBXUSNNLHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,4-bis(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11086437.png)
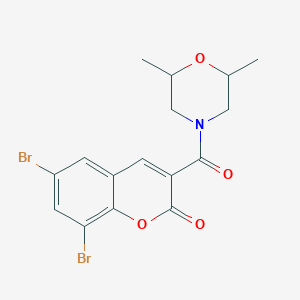
![N-[(2E)-3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B11086451.png)
![7-[2-(4-fluorophenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11086464.png)
![2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B11086475.png)
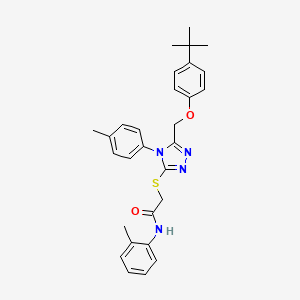
![4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B11086488.png)
![3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B11086496.png)
![10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one](/img/structure/B11086500.png)
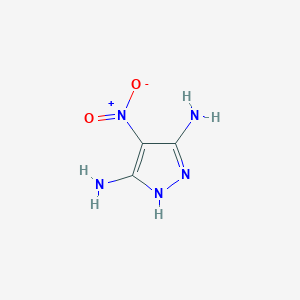
![N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086505.png)
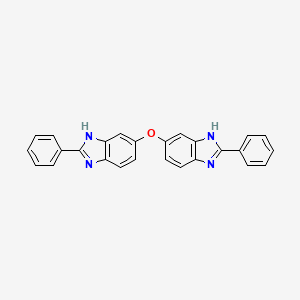

![1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one](/img/structure/B11086531.png)
